molecular formula C16H12ClN5O4 B2525693 N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396886-60-4

N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2525693
CAS RN: 1396886-60-4
M. Wt: 373.75
InChI Key: RSKQXKSSMZMTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide" is a derivative of pyrazine and oxazole rings with potential pharmacological properties. Although the exact compound is not directly studied in the provided papers, similar compounds with pyrazine and carboxamide groups have been synthesized and analyzed for their structural and biological properties. These compounds have shown a range of activities, including antiviral, antitumor, and nonlinear optical properties, which could suggest potential applications for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between different aromatic or heteroaromatic amines and carboxylic acids or isocyanates. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of an isocyanato compound with an amine followed by cyclization . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved condensation and cyclization steps . These methods could potentially be adapted for the synthesis of "N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide".

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of similar compounds has been elucidated, revealing details such as dihedral angles between rings and the presence of hydrogen bonding interactions . These studies provide insights into the three-dimensional conformation of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on similar molecules. For instance, the molecular electrostatic potential has been mapped to predict sites of electrophilic and nucleophilic attack . Furthermore, the hyperpolarizability values suggest a role in nonlinear optics, indicating that the molecules can participate in electron transfer reactions . These analyses are essential for predicting how "N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide" might react under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational studies. The vibrational frequencies, hyperpolarizability, and frontier molecular orbitals (HOMO and LUMO) have been analyzed to understand the stability and electronic properties of the molecules . These properties are indicative of how the compound might interact with light or other electromagnetic fields, which is relevant for applications in optics and electronics.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazine derivatives and their analogs have been extensively explored due to their pharmacological potential. For instance, Hassan et al. (2014) discussed the synthesis and cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their potential in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, Fedotov et al. (2022) detailed the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting their chemical modification possibilities and significant pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).

Biological Activities

Research into the biological activities of pyrazine derivatives, including antimicrobial, antitumor, and antifungal activities, is a significant application area. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones showing antitumor and antimicrobial activities, indicating their potential in developing new therapeutic agents (Riyadh, 2011). The study on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles by Aghekyan et al. (2020) also exemplifies the antimicrobial potential of pyrazine analogs (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Antimycobacterial and Antiviral Properties

Zítko et al. (2013) explored the antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides, providing insights into their effectiveness against Mycobacterium tuberculosis (Zítko, Servusová, Paterová, Mandíková, Kubíček, Kučera, Hrabcova, Kuneš, Soukup, & Doležal, 2013). Additionally, Hebishy et al. (2020) demonstrated the remarkable antiavian influenza virus activity of benzamide-based 5-aminopyrazoles and their fused heterocycles, underlining the potential of pyrazine derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O4/c1-25-13-3-2-9(6-10(13)17)20-15(24)12-8-26-16(21-12)22-14(23)11-7-18-4-5-19-11/h2-8H,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKQXKSSMZMTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.